molecular formula C7H9BrN2O2 B1471313 Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate CAS No. 1780677-51-1

Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate

Cat. No. B1471313
M. Wt: 233.06 g/mol
InChI Key: BZXRWWBSZRVIOK-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate” is a chemical compound with a molecular weight of 233.06 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9BrN2O2/c1-4-5(7(11)12-3)6(8)9-10(4)2/h1-3H3 . Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Physical And Chemical Properties Analysis

The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Scientific Research Applications

Synthesis and Structural Characterization

Solvent and Copper Ion-Induced Synthesis : A study by Huang et al. (2017) reported the synthesis of novel compounds including methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate through solvent and copper ion-induced synthesis. These compounds were characterized by various techniques, including X-ray diffraction, and evaluated for their cytotoxicity against different tumor cell lines, demonstrating selective toxicity (Huang et al., 2017).

Structural and Spectral Investigations : Viveka et al. (2016) focused on the combined experimental and theoretical study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, providing insight into its structural and electronic properties through NMR, FT-IR spectroscopy, and X-ray crystallography (Viveka et al., 2016).

Biological Activity

Inhibition of Plasmodium falciparum : Strašek et al. (2019) reported on tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, highlighting their potential as antimalarial agents. Some derivatives showed significant activity and selectivity against the parasite enzyme (Strašek et al., 2019).

Antimicrobial and Anticancer Agents : Hafez et al. (2016) synthesized novel pyrazole derivatives with potential antimicrobial and anticancer activities. Their study demonstrates the synthesis and biological evaluation of these compounds, with some showing higher activity than reference drugs (Hafez et al., 2016).

Material Science and Corrosion Inhibition

Corrosion Inhibition : Ouali et al. (2013) investigated pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, demonstrating the compounds' effectiveness in protecting the metal surface. The study used weight loss and electrochemical techniques to evaluate the inhibition performance (Ouali et al., 2013).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

methyl 5-bromo-2,4-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-4-5(7(11)12-3)10(2)9-6(4)8/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXRWWBSZRVIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1Br)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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